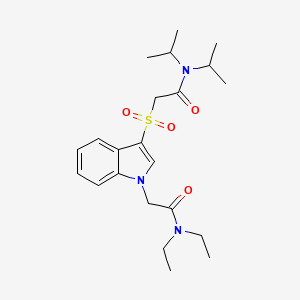
5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine involves various strategies, including the use of catalysts under microwave irradiation, as seen in the preparation of a series of 5-substituted-1H-1,2,4-triazol-3-yl methyl tetrahydrothieno[3,2-c]pyridines . Another approach includes bromine-mediated oxidative cyclization of aldehyde-derived hydrazones to produce 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which can undergo ring rearrangement to form [1,5-c] analogues . Additionally, the synthesis of 4-(5-((4-Bromobenzyl)thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)pyridine was confirmed by various spectroscopic methods and single-crystal X-ray structure determination .
Molecular Structure Analysis
The molecular structure of compounds in this family has been extensively studied using spectroscopic techniques and theoretical calculations. For instance, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was characterized using FT-IR and NMR spectroscopies, and its optimized geometric structure was determined using density functional theory (DFT) . Similarly, the molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was determined by single-crystal X-ray diffraction and supported by theoretical calculations .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo various transformations. For example, the 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can be converted into 1,2,4-triazolo[1,5-c]pyrimidines through Dimroth rearrangement and can participate in palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . The pyridylcarbene formation from bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure is another example of the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been analyzed through various studies. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine provided insights into its vibrational frequencies and chemical shift values . Theoretical studies on compounds like 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine helped in understanding their molecular electrostatic potential (MEP) and frontier molecular orbitals . Additionally, the nonlinear optical (NLO) properties of these compounds were determined using time-dependent DFT (TD-DFT) .
Wissenschaftliche Forschungsanwendungen
Applications in Synthetic Chemistry
Pyridylcarbene Intermediate Formation 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine undergoes decomposition to form pyridylcarbene intermediates by nitrogen expulsion. These carbenes serve as precursors for synthesizing a variety of pyridine derivatives, including 2-bromo-6-vinylpyridine, 1-(6-bromopyridin-2-yl)ethanol, and others, demonstrating its role in synthetic organic chemistry (Abarca, Ballesteros & Blanco, 2006).
Synthesis of Biheterocycles The compound has been used as an efficient precursor for synthesizing a new series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. This highlights its versatility in heterocyclic chemistry and its potential use in the development of pharmaceuticals and agrochemicals (Aquino et al., 2017).
Applications in Medicinal Chemistry
Antimicrobial Activities A series of new 1,2,4-triazoles starting from isonicotinic acid hydrazide were synthesized, and their antimicrobial activities were evaluated. The antimicrobial activity study revealed that the compounds screened showed good or moderate activity, indicating the potential of this compound derivatives in antimicrobial drug development (Bayrak et al., 2009).
Fungicidal Activity Novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety were synthesized, and their fungicidal activities were evaluated against various phytopathogens. Some compounds exhibited moderate to high fungicidal activities, showcasing the potential of this compound in the development of new fungicides (Bai et al., 2020).
Antibacterial and Surface Activity Compounds synthesized from this compound and related structures have shown antimicrobial activity and potential as surface-active agents. This underscores the compound's relevance in developing agents for controlling microbial growth and its application in material science (El-Sayed, 2006).
Applications in Material Science
Construction of Polyheterocyclic Ring Systems this compound has been utilized as a precursor for constructing new polyheterocyclic ring systems, indicating its role in the development of complex molecular architectures for material science applications (Abdel‐Latif, Mehdhar & Abdel-Ghani, 2019).
Catalytic Activity in Suzuki-Miyaura Reaction Complexes synthesized with this compound and related ligands have shown catalytic activity in the Suzuki-Miyaura reaction, a widely used cross-coupling reaction, indicating its utility in catalysis and synthesis (Amadio et al., 2012).
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds are often used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
It’s known that similar compounds, such as indole derivatives, interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Zukünftige Richtungen
The future research directions for “5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine” would depend on its biological activity and potential applications. Given the wide range of activities exhibited by 1,2,4-triazole-containing compounds, it could be interesting to explore its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
5-bromo-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-5-11-8(13-12-5)7-3-2-6(9)4-10-7/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIMENQPNOTKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1338986-16-5 |
Source


|
| Record name | 5-bromo-2-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B2506592.png)

![(1S,4S,7R)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol;hydrochloride](/img/structure/B2506596.png)


![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)







![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)